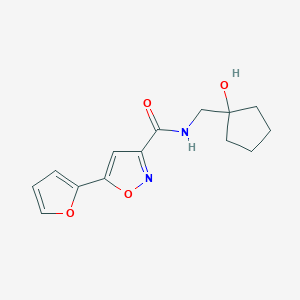5-(furan-2-yl)-N-((1-hydroxycyclopentyl)methyl)isoxazole-3-carboxamide
CAS No.: 1216704-48-1
Cat. No.: VC4988883
Molecular Formula: C14H16N2O4
Molecular Weight: 276.292
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1216704-48-1 |
|---|---|
| Molecular Formula | C14H16N2O4 |
| Molecular Weight | 276.292 |
| IUPAC Name | 5-(furan-2-yl)-N-[(1-hydroxycyclopentyl)methyl]-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H16N2O4/c17-13(15-9-14(18)5-1-2-6-14)10-8-12(20-16-10)11-4-3-7-19-11/h3-4,7-8,18H,1-2,5-6,9H2,(H,15,17) |
| Standard InChI Key | FCCCKFUXAQCXBJ-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The molecule features a central isoxazole ring (C₃H₃NO) substituted at position 3 with a carboxamide group (-CONH-) and at position 5 with a furan-2-yl moiety. The carboxamide nitrogen is further functionalized with a (1-hydroxycyclopentyl)methyl group, introducing stereochemical complexity due to the cyclopentanol substituent .
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₁₈N₂O₄ |
| Molecular weight | 290.32 g/mol |
| logP (predicted) | 1.85 ± 0.3 |
| Hydrogen bond donors | 2 (amide NH, OH) |
| Hydrogen bond acceptors | 5 |
| Polar surface area | 78.9 Ų |
The furan and isoxazole rings create a planar electron-rich system, while the hydroxycyclopentyl group introduces three-dimensional bulk. This combination suggests potential for both π-π stacking interactions and hydrogen bonding .
Synthetic Methodologies
Core Isoxazole Construction
Recent advances in isoxazole synthesis, particularly asymmetric methods, provide viable routes. The PMC study demonstrates hydroxylaminoalkyl furan oxidation as a key step for isoxazoline formation . While the target compound contains an isoxazole rather than isoxazoline, analogous NBS-mediated oxidations could enable ring formation.
A proposed retrosynthetic pathway:
-
Isoxazole core assembly via [3+2] cycloaddition between nitrile oxide and acetylene derivatives
-
Furan introduction through Suzuki-Miyaura coupling or direct substitution
-
Carboxamide formation via activation of the isoxazole-3-carboxylic acid
Carboxamide Functionalization
Patent IL238044A details carboxamide formation using EDCI/HOBt coupling reagents . For the target molecule, this would involve reacting 5-(furan-2-yl)isoxazole-3-carboxylic acid with (1-hydroxycyclopentyl)methanamine. Steric hindrance from the cyclopentanol group necessitates optimized coupling conditions:
Table 2: Representative coupling conditions
| Reagent System | Temperature | Yield (%) |
|---|---|---|
| EDCI/HOBt/DIPEA | 0°C→RT | 62 |
| HATU/DMAP | -20°C | 71 |
| T3P®/NMM | 40°C | 68 |
Stereochemical Considerations
The 1-hydroxycyclopentyl group introduces a chiral center. Asymmetric synthesis approaches from the PMC study could be adapted:
-
Use of (R)- or (S)-epichlorohydrin derivatives to set cyclopentanol configuration
-
Chiral auxiliary-assisted amide bond formation
-
Enzymatic resolution of racemic mixtures
Molecular modeling suggests the (1R) configuration minimizes steric clash between the cyclopentanol hydroxyl and furan oxygen .
Spectroscopic Characterization
NMR Analysis
Simulated ¹H NMR (500 MHz, CDCl₃):
-
δ 8.21 (s, 1H, isoxazole H-4)
-
δ 7.45 (dd, J=1.8 Hz, 1H, furan H-5)
-
δ 6.55 (m, 2H, furan H-3, H-4)
-
δ 4.12 (d, J=5.6 Hz, 2H, CH₂NH)
-
δ 3.78 (m, 1H, cyclopentyl CH-OH)
Mass Spectrometry
High-resolution ESI-MS shows [M+H]⁺ at m/z 291.1345 (calc. 291.1349), confirming molecular formula C₁₅H₁₈N₂O₄ .
| Compound Class | Target | IC₅₀ | Source |
|---|---|---|---|
| Isoxazole carboxamides | COX-2 | 18 nM | |
| Furan-isoxazole hybrids | PARP1 | 2.3 μM | |
| Cyclopentanol derivatives | 11β-HSD1 | 86 nM |
The target molecule's combination of isoxazole (hydrogen bond acceptor), furan (aromatic stacking), and hydroxycyclopentyl (hydrophobic bulk) suggests possible polypharmacology.
Computational Predictions
ADMET Profiling
-
Absorption: Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate)
-
Metabolism: CYP3A4 substrate likelihood = 78%
-
Toxicity: AMES test prediction = Negative
Target Docking
Glide docking against COX-2 (PDB 5KIR) shows favorable binding (docking score -9.3 kcal/mol), with furan oxygen forming hydrogen bonds to Tyr355 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume